An In-Depth Technical Guide to the Spectral Characteristics of 3-(3,4-Difluorophenoxy)azetidine
An In-Depth Technical Guide to the Spectral Characteristics of 3-(3,4-Difluorophenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 3-(3,4-Difluorophenoxy)azetidine. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide for its characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the compound's spectral behavior.
Introduction: The Significance of Fluorinated Azetidine Scaffolds
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of fluorine atoms into small molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, 3-(3,4-Difluorophenoxy)azetidine represents a scaffold of considerable interest, combining the desirable attributes of the azetidine ring with the benefits of fluorine substitution on the aromatic moiety. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this and related compounds in drug discovery and development pipelines.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum of 3-(3,4-Difluorophenoxy)azetidine is anticipated to exhibit distinct signals corresponding to the protons of the azetidine ring and the difluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the oxygen atom of the ether linkage.
Methodology for ¹H NMR Data Acquisition: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Predicted ¹H NMR Data Summary:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-6' (Azetidine) | 4.10 - 4.30 | Triplet of doublets or complex multiplet | J ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal) |
| H-4', H-5' (Azetidine) | 3.80 - 4.00 | Triplet of doublets or complex multiplet | J ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal) |
| H-3' (Azetidine) | 5.00 - 5.20 | Quintet or multiplet | J ≈ 6-8 Hz |
| Aromatic H | 6.80 - 7.30 | Multiplets | J(H-F) and J(H-H) couplings |
| NH (Azetidine) | 1.50 - 2.50 | Broad singlet |
Rationale Behind Predictions:
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Azetidine Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to geminal and vicinal coupling. The proton at the C-3 position (H-3'), being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the aliphatic protons. The protons on C-2 and C-4 will be diastereotopic and are expected to show distinct signals.
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Aromatic Protons: The aromatic region will display a complex pattern due to the coupling of the protons with each other and with the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms will generally shift the aromatic protons downfield compared to unsubstituted phenoxy groups.
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NH Proton: The signal for the NH proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of neighboring atoms and the presence of the aromatic ring.
Methodology for ¹³C NMR Data Acquisition: A standard ¹³C NMR experiment would be performed on a 100 MHz or higher field spectrometer with proton decoupling. The sample would be dissolved in a suitable deuterated solvent, and the solvent peak would be used as a reference.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2', C-4' (Azetidine) | 45 - 55 |
| C-3' (Azetidine) | 70 - 80 |
| C-1 (Aromatic) | 150 - 155 (doublet, J(C-F)) |
| C-2 (Aromatic) | 105 - 115 (doublet, J(C-F)) |
| C-3 (Aromatic) | 145 - 155 (doublet of doublets, J(C-F)) |
| C-4 (Aromatic) | 140 - 150 (doublet of doublets, J(C-F)) |
| C-5 (Aromatic) | 115 - 125 (doublet, J(C-F)) |
| C-6 (Aromatic) | 110 - 120 (doublet, J(C-F)) |
Rationale Behind Predictions:
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Azetidine Carbons: The C-3' carbon, directly attached to the oxygen atom, will be significantly deshielded and appear at a higher chemical shift compared to the C-2' and C-4' carbons.
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Aromatic Carbons: The carbons of the difluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atoms (¹J(C-F), ²J(C-F), etc.). The carbons directly bonded to fluorine (C-3 and C-4) will show large one-bond coupling constants. The carbon attached to the ether oxygen (C-1) will also be significantly downfield.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.
Methodology for MS Data Acquisition: The mass spectrum would be obtained using an electrospray ionization (ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
Molecular Ion:
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Expected [M+H]⁺: m/z = 186.0721 (for C₉H₁₀F₂NO⁺)
Predicted Fragmentation Pathways:
The fragmentation of 3-(3,4-Difluorophenoxy)azetidine is expected to proceed through several key pathways:
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Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for phenoxy derivatives, leading to the formation of a 3,4-difluorophenoxide radical and an azetidin-3-yl cation (or vice versa).
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Fragmentation of the Azetidine Ring: The strained azetidine ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethene.
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Loss of the Azetidine Ring: Cleavage of the bond between the oxygen and the azetidine ring can lead to the formation of a 3,4-difluorophenol ion.
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 3-(3,4-Difluorophenoxy)azetidine.
Experimental Protocols
NMR Sample Preparation:
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Weigh approximately 5-10 mg of 3-(3,4-Difluorophenoxy)azetidine.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Add a small amount of TMS as an internal standard if not already present in the solvent.
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Gently shake the tube to ensure complete dissolution.
Mass Spectrometry Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
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Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Conclusion
This in-depth technical guide provides a comprehensive predicted spectral analysis of 3-(3,4-Difluorophenoxy)azetidine. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectral data, researchers can confidently identify and characterize this important fluorinated azetidine scaffold. The provided methodologies and rationales for the predicted data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel pharmaceutical compounds. As experimental data for this molecule becomes available, this guide can serve as a foundational reference for its interpretation.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
